molecular formula C20H20N2O2S B2999749 (E)-3-(5-ethylthiophen-2-yl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylacrylamide CAS No. 902011-58-9

(E)-3-(5-ethylthiophen-2-yl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylacrylamide

Cat. No.: B2999749
CAS No.: 902011-58-9
M. Wt: 352.45
InChI Key: ADABIKHCWSXCAK-ZHACJKMWSA-N
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Description

(E)-3-(5-ethylthiophen-2-yl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylacrylamide is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(5-ethylthiophen-2-yl)-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-15-8-9-16(25-15)10-11-20(24)22(2)13-14-12-19(23)21-18-7-5-4-6-17(14)18/h4-12H,3,13H2,1-2H3,(H,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADABIKHCWSXCAK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=CC(=O)N(C)CC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C/C(=O)N(C)CC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-ethylthiophen-2-yl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylacrylamide is a synthetic compound that combines various heterocyclic structures, notably featuring a thiophene and a quinoline moiety. These structural components are often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

 E 3 5 ethylthiophen 2 yl N 2 hydroxyquinolin 4 yl methyl N methylacrylamide\text{ E 3 5 ethylthiophen 2 yl N 2 hydroxyquinolin 4 yl methyl N methylacrylamide}

Its molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Research indicates that compounds containing quinoline and thiophene rings exhibit significant antimicrobial properties. In a study evaluating various derivatives of quinoline, it was found that modifications at the 4-position of the quinoline ring can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the ethylthiophene moiety may further contribute to this activity by enhancing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various in vitro assays. A specific study demonstrated that quinoline derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways . The incorporation of the thiophene structure may also play a role in enhancing cytotoxicity due to its ability to interact with DNA and disrupt cellular processes.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, suggesting that this compound might exhibit similar properties. Inflammation models using lipopolysaccharide (LPS) stimulated macrophages have shown that certain quinoline derivatives can reduce pro-inflammatory cytokine production . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinoline derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity. The compound's structural features were correlated with increased potency against S. aureus and E. coli.
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects.
  • Inflammation Models : Experimental models using LPS-stimulated macrophages showed a significant reduction in TNF-alpha and IL-6 levels when treated with related quinoline derivatives, suggesting potential for therapeutic applications in chronic inflammatory conditions.

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